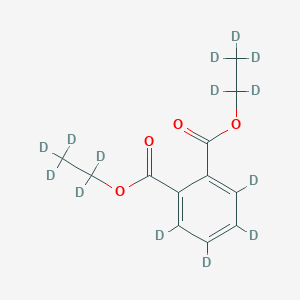
邻苯二甲酸二乙酯-D14
描述
Diethyl phthalate-D14 is the deuterium labeled Diethyl phthalate . It is commonly used as a vehicle for fragrances and cosmetic ingredients .
Synthesis Analysis
Diethyl phthalate is produced by the reaction of ethanol with phthalic anhydride, in the presence of a strong acid catalyst . The detection of phthalates in food has been developed using sensitive and quantitative methods that can be run on both GC/MS and LC/MS systems .Molecular Structure Analysis
The molecular structure of Diethyl phthalate-D14 is represented by the linear formula: C6D4(CO2C2D5)2. It has a CAS Number of 99873-99-1 and a molecular weight of 236.32 .Chemical Reactions Analysis
Primary degradation of diethyl phthalate to phthalic acid involves the hydrolysis of each of the two diethyl chains of the phthalate to produce the monoester, monoethyl phthalate, and then phthalic acid .Physical And Chemical Properties Analysis
Diethyl phthalate-D14 is a colourless liquid with a slight aromatic odour . It has a molecular weight of 236.32 .科学研究应用
Photodegradation Studies
Diethyl phthalate-D14 is used in photodegradation studies. For instance, the photodegradation of diethyl phthalate (DEP) by UV/H2O2 and UV/TiO2 has been studied . The DEP degradation kinetics and multiple crucial factors affecting the clearance of DEP are investigated . This includes initial DEP concentration, initial pH values, UV light intensity, anions, cations, and humic acid .
Environmental Pollution Research
Diethyl phthalate-D14 is used in environmental pollution research. It is a model aromatic pollutant frequently present in aquatic environments . The degradation of diethyl phthalate in aqueous effluents with TiO2-supported zerovalent Rh nanoparticles as multicatalytic materials has been studied . This research offers promising alternatives for the treatment of photoresistive compounds .
Water Treatment
Diethyl phthalate-D14 is used in water treatment processes. It is used in the development of fast and efficient treatment processes for the remediation of harmful endocrine disrupting compounds .
Endocrine Disrupting Compounds Research
Diethyl phthalate-D14 is used in the research of endocrine disrupting compounds. It is used in an innovative “domino” process, based on an arene hydrogenation followed by a photocatalytic step, designed for the remediation of endocrine disrupting compounds .
Nanoparticle Research
Diethyl phthalate-D14 is used in nanoparticle research. It is used in the study of TiO2-supported zerovalent Rh nanoparticles as multicatalytic materials .
Industrial Chemicals Research
Diethyl phthalate-D14 is used in industrial chemicals research. It is used in the study of phthalate esters (PAEs), which are present at very high concentrations in many surface waters and sediments .
作用机制
Target of Action
Diethyl phthalate-D14 primarily targets the endocrine system . It is known to disrupt the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . This can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Mode of Action
The mode of action of Diethyl phthalate-D14 involves its interaction with nuclear receptors in various neural structures involved in controlling brain functions . This interaction can lead to the onset of neurological disorders at the intracellular level . The first step of metabolism involves hydrolysis to the monoester .
Biochemical Pathways
Diethyl phthalate-D14 affects several biochemical pathways. Biodegradation of Diethyl phthalate-D14 in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . Thus there exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms .
Pharmacokinetics
The pharmacokinetics of Diethyl phthalate-D14 involves its absorption, distribution, metabolism, and elimination . The hydrophobicity of Diethyl phthalate-D14 affects all pharmacokinetic steps .
Result of Action
The molecular and cellular effects of Diethyl phthalate-D14’s action involve the disruption of the endocrine system, affecting reproductive health and physical development . Chronic administration of Diethyl phthalate-D14 has been found to cause mild, dermal acanthosis in rats .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Diethyl phthalate-D14. It has been detected in ambient indoor air, wastewaters from industrial facilities, surface waters and sediments, and marine waters . The primary source of its occurrence in water is the discharge from industries and domestic wastewater . Its persistence and detection in various environmental media have become significant issues in recent decades .
安全和危害
未来方向
属性
IUPAC Name |
bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKPEMZONWLCSK-NFUPRKAOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])C(=O)OC([2H])([2H])C([2H])([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334039 | |
| Record name | Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99873-99-1 | |
| Record name | Bis(1,1,2,2,2-pentadeuterioethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




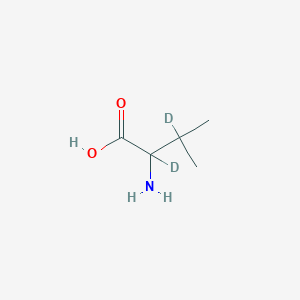

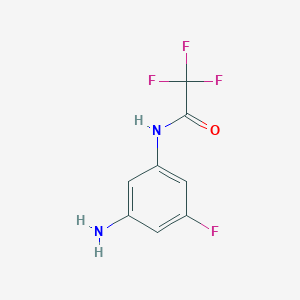
![Methoxy(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)amine](/img/structure/B1433376.png)
![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)
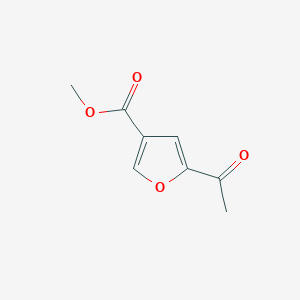

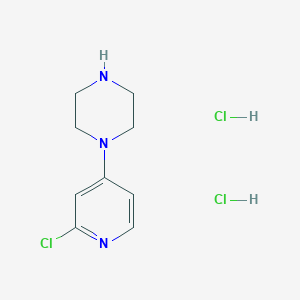

![6-[4-(2-Chlorophenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B1433387.png)


![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1433390.png)